5-Carbamoyl-2-fluorobenzoic acid
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Overview
Description
5-Carbamoyl-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carbamoyl group (-CONH2) and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 5-Carbamoyl-2-fluorobenzoic acid is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may affect pathways involving carbon–carbon bond formation. The downstream effects of these pathways would depend on the specific reactions and the compounds involved.
Result of Action
Based on its potential role in sm cross-coupling reactions , it can be inferred that the compound may facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzoic acids can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Fluorobenzoic acids can influence cell function by participating in various cellular processes
Molecular Mechanism
Fluorobenzoic acids can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available substituted iodobenzoic acids as starting materials. The process includes a one-pot procedure that ensures efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Carbamoyl-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Similar in structure but lacks the carbamoyl group.
2-Chlorobenzoic acid: Contains a chlorine atom instead of fluorine.
5-Carbamoylbenzoic acid: Lacks the fluorine atom.
Uniqueness
5-Carbamoyl-2-fluorobenzoic acid is unique due to the presence of both the carbamoyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
5-carbamoyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMANMBIUJRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427082-77-6 |
Source
|
Record name | 5-carbamoyl-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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